molecular formula C8H18ClNO3S B8257092 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride

4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride

Cat. No.: B8257092
M. Wt: 243.75 g/mol
InChI Key: YIYZXYNJKSCSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO3S. It is a piperidine derivative, characterized by the presence of a methylsulfonyl group attached to an ethoxy chain, which is further connected to the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 2-chloroethyl methyl sulfone.

    Reaction: The piperidine is reacted with 2-chloroethyl methyl sulfone in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms 4-(2-(Methylsulfonyl)ethoxy)piperidine.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-(2-(Methylsulfonyl)ethoxy)piperidine.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to mix the starting materials and reagents.

    Purification: Employing techniques such as crystallization or recrystallization to purify the final product.

    Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Methoxyethyl)piperidine hydrochloride: Similar structure but with a methoxy group instead of a methylsulfonyl group.

    4-(2-(Ethylsulfonyl)ethoxy)piperidine hydrochloride: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.

Uniqueness

4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(2-methylsulfonylethoxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S.ClH/c1-13(10,11)7-6-12-8-2-4-9-5-3-8;/h8-9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYZXYNJKSCSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.